molecular formula C8H17N B3022458 1-Methylcycloheptan-1-amine CAS No. 98486-54-5

1-Methylcycloheptan-1-amine

Cat. No. B3022458
CAS RN: 98486-54-5
M. Wt: 127.23 g/mol
InChI Key: PIBQUPOHNJFBQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex amines and their derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. In the context of 1-Methylcycloheptan-1-amine, although none of the provided papers directly discuss this compound, they offer insights into related synthetic methodologies that could be adapted for its synthesis.

For instance, the synthesis of tricyclic amines from acyclic enolizable aldehydes through a tandem one-pot reaction involving condensation, cyclization (N-alkylation), and dipolar cycloaddition is described . This method, while not directly applicable to 1-Methylcycloheptan-1-amine, showcases the potential for creating complex cyclic amines from simpler precursors. Similarly, the amination of methylcyclohexane to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride demonstrates a direct amination approach that could potentially be modified for the synthesis of 1-Methylcycloheptan-1-amine .

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its reactivity and physical properties. The paper discussing the synthesis and crystal structure of a methionine analogue provides an example of how X-ray crystallography can be used to determine the conformation of cyclic amines . Although the compound studied is not 1-Methylcycloheptan-1-amine, the techniques and comparisons made with related structures could be relevant for analyzing the molecular structure of 1-Methylcycloheptan-1-amine.

Chemical Reactions Analysis

Chemical reactions involving amines can lead to a variety of products depending on the conditions and reagents used. The conversion of methylcyclohexane to 1-amino-1-methylcyclohexane is an example of a direct amination reaction . Additionally, the photo-induced autorecycling oxidation of amines to imines demonstrates the reactivity of amines under photochemical conditions . These studies provide a glimpse into the types of reactions that 1-Methylcycloheptan-1-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The electrochemical oxidation of a conformationally restricted methionine analogue and the subsequent shift in oxidation potential due to neighboring group participation highlight the importance of molecular structure in determining the properties of cyclic amines . While the paper does not discuss 1-Methylcycloheptan-1-amine specifically, the principles outlined could be applied to predict its electrochemical behavior.

Safety And Hazards

The safety information for 1-Methylcycloheptan-1-amine indicates that it is classified as a danger . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methylcycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(9)6-4-2-3-5-7-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBQUPOHNJFBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561978
Record name 1-Methylcycloheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcycloheptan-1-amine

CAS RN

98486-54-5
Record name 1-Methylcycloheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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